Cas no 2059975-97-0 (2-(propan-2-yloxy)methylthiophene-3-carboxylic acid)

2-(Propan-2-yloxy)methylthiophene-3-carboxylic acid is a thiophene-based carboxylic acid derivative featuring an isopropoxymethyl substituent at the 2-position. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly as a building block for heterocyclic frameworks. The presence of both the carboxylic acid and ether functionalities allows for further derivatization, enabling applications in medicinal chemistry and material science. Its structural features contribute to moderate solubility in polar organic solvents, facilitating handling in synthetic workflows. The thiophene core enhances electronic properties, making it potentially useful in the development of conjugated systems or bioactive molecules.
2-(propan-2-yloxy)methylthiophene-3-carboxylic acid structure
2059975-97-0 structure
Product name:2-(propan-2-yloxy)methylthiophene-3-carboxylic acid
CAS No:2059975-97-0
MF:C9H12O3S
Molecular Weight:200.254781723022
MDL:MFCD30501849
CID:5153671
PubChem ID:125455270

2-(propan-2-yloxy)methylthiophene-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(Propan-2-yloxymethyl)thiophene-3-carboxylic acid
    • 2-(propan-2-yloxy)methylthiophene-3-carboxylic acid
    • MDL: MFCD30501849
    • インチ: 1S/C9H12O3S/c1-6(2)12-5-8-7(9(10)11)3-4-13-8/h3-4,6H,5H2,1-2H3,(H,10,11)
    • InChIKey: AQIKLAZVGHZJPL-UHFFFAOYSA-N
    • SMILES: C1(COC(C)C)SC=CC=1C(O)=O

2-(propan-2-yloxy)methylthiophene-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-341461-0.1g
2-[(propan-2-yloxy)methyl]thiophene-3-carboxylic acid
2059975-97-0
0.1g
$867.0 2023-09-03
Enamine
EN300-341461-10.0g
2-[(propan-2-yloxy)methyl]thiophene-3-carboxylic acid
2059975-97-0
10.0g
$6450.0 2023-02-23
Enamine
EN300-341461-0.25g
2-[(propan-2-yloxy)methyl]thiophene-3-carboxylic acid
2059975-97-0
0.25g
$906.0 2023-09-03
Enamine
EN300-341461-2.5g
2-[(propan-2-yloxy)methyl]thiophene-3-carboxylic acid
2059975-97-0
2.5g
$1931.0 2023-09-03
Enamine
EN300-341461-1g
2-[(propan-2-yloxy)methyl]thiophene-3-carboxylic acid
2059975-97-0
1g
$986.0 2023-09-03
Enamine
EN300-341461-0.05g
2-[(propan-2-yloxy)methyl]thiophene-3-carboxylic acid
2059975-97-0
0.05g
$827.0 2023-09-03
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01050661-1g
2-[(Propan-2-yloxy)methyl]thiophene-3-carboxylic acid
2059975-97-0 95%
1g
¥7441.0 2023-03-11
Enamine
EN300-341461-5.0g
2-[(propan-2-yloxy)methyl]thiophene-3-carboxylic acid
2059975-97-0
5.0g
$4349.0 2023-02-23
Enamine
EN300-341461-1.0g
2-[(propan-2-yloxy)methyl]thiophene-3-carboxylic acid
2059975-97-0
1g
$0.0 2023-06-07
Enamine
EN300-341461-10g
2-[(propan-2-yloxy)methyl]thiophene-3-carboxylic acid
2059975-97-0
10g
$4236.0 2023-09-03

2-(propan-2-yloxy)methylthiophene-3-carboxylic acid 関連文献

2-(propan-2-yloxy)methylthiophene-3-carboxylic acidに関する追加情報

2-(Propan-2-yloxy)methylthiophene-3-carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 2059975-97-0, known as 2-(propan-2-yloxy)methylthiophene-3-carboxylic acid, is a unique organic molecule that has garnered attention in various fields of chemistry and materials science. This compound belongs to the class of thiophene derivatives, which are widely studied due to their versatile properties and applications in electronics, pharmaceuticals, and advanced materials.

Thiophene derivatives have been a focal point in organic electronics due to their excellent electrical properties and stability under various conditions. The methylthiophene moiety in this compound contributes to its ability to participate in π-conjugation, a key feature for applications in semiconducting materials and organic light-emitting diodes (OLEDs). Recent studies have explored the potential of this compound as a building block for constructing advanced organic semiconductors with enhanced charge transport properties.

The propan-2-yloxy group attached to the thiophene ring introduces steric hindrance and modulates the electronic properties of the molecule. This modification is significant as it allows for fine-tuning of the compound's reactivity and solubility, making it suitable for diverse chemical reactions and industrial processes. Researchers have demonstrated that this group can enhance the stability of the compound under thermal and oxidative conditions, which is crucial for its application in high-performance materials.

In terms of synthesis, 2-(propan-2-yloxy)methylthiophene-3-carboxylic acid can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic chemistry have enabled more efficient and selective pathways for its synthesis, reducing production costs and improving yield. The use of transition metal catalysts, such as palladium complexes, has been particularly effective in constructing the thiophene backbone with high precision.

The carboxylic acid functionality present in this compound provides additional versatility in its chemical reactivity. It can undergo esterification, amidation, or other functional group transformations to create derivatives with tailored properties. For instance, ester derivatives of this compound have been explored for their potential as biodegradable polymers in packaging and biomedical applications.

Recent studies have highlighted the role of 2-(propan-2-yloxy)methylthiophene-3-carboxylic acid in drug delivery systems due to its ability to form self-assembled structures. These structures can encapsulate therapeutic agents and release them in a controlled manner, offering new possibilities in targeted drug delivery. Additionally, its compatibility with biological systems makes it a promising candidate for bio-inspired materials.

In environmental science, this compound has been investigated for its potential as a biosorbent for heavy metal ions. The thiophene ring's ability to coordinate with metal ions combined with the hydroxyl group's chelating properties makes it an effective adsorbent for water purification applications. Experimental results indicate high efficiency in removing contaminants such as lead(II) and cadmium(II) ions from aqueous solutions.

Looking ahead, the integration of 2-(propan-2-yloxy)methylthiophene-3-carboxylic acid into advanced materials holds great promise for next-generation technologies. Its unique combination of electronic properties, stability, and functional versatility positions it as a key player in the development of sustainable and high-performance materials across multiple industries.

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